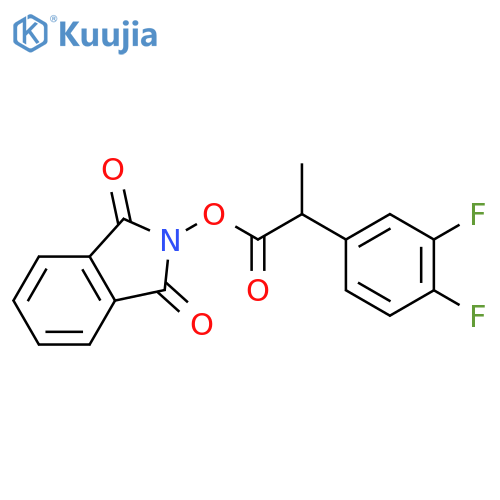Cas no 2248375-82-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate)

2248375-82-6 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- 2248375-82-6
- EN300-6516772
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate
-
- インチ: 1S/C17H11F2NO4/c1-9(10-6-7-13(18)14(19)8-10)17(23)24-20-15(21)11-4-2-3-5-12(11)16(20)22/h2-9H,1H3
- InChIKey: RBKQCDLGSYUKBK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C(C)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
計算された属性
- せいみつぶんしりょう: 331.06561416g/mol
- どういたいしつりょう: 331.06561416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516772-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate |
2248375-82-6 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
2248375-82-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-difluorophenyl)propanoate) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
